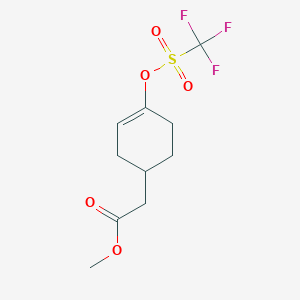

Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate

Description

Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate is a specialized organic compound featuring a cyclohexene ring substituted with a trifluoromethanesulfonyloxy (triflate) group at position 4 and an acetoxy methyl ester at position 2. The triflate group (-OSO₂CF₃) is a highly reactive leaving group, making this compound valuable in organic synthesis, particularly in nucleophilic substitution and cross-coupling reactions. Its methyl ester group influences solubility and hydrolysis kinetics compared to ethyl or other ester analogs.

The methyl variant is anticipated to have a molecular weight approximately 14 g/mol lower due to the shorter ester chain.

Properties

Molecular Formula |

C10H13F3O5S |

|---|---|

Molecular Weight |

302.27 g/mol |

IUPAC Name |

methyl 2-[4-(trifluoromethylsulfonyloxy)cyclohex-3-en-1-yl]acetate |

InChI |

InChI=1S/C10H13F3O5S/c1-17-9(14)6-7-2-4-8(5-3-7)18-19(15,16)10(11,12)13/h4,7H,2-3,5-6H2,1H3 |

InChI Key |

CGZCGKJTNDDTBD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CCC(=CC1)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Analysis of Preparation Methods

Efficiency and Selectivity

- The triflation of hydroxycyclohexenyl derivatives proceeds with high yields (70–90%) under mild conditions.

- The choice of base and solvent critically influences the reaction selectivity and yield.

- Low temperature control is essential to prevent decomposition or side reactions.

Practical Considerations

- Use of anhydrous solvents and inert atmosphere (argon or nitrogen) is recommended to avoid hydrolysis of triflic anhydride.

- Purification by silica gel chromatography is straightforward due to the distinct polarity of triflate derivatives.

- NMR and HRMS provide definitive structural confirmation, with 19F NMR being particularly diagnostic for triflate groups.

Limitations and Challenges

- Triflic anhydride is moisture-sensitive and corrosive, requiring careful handling.

- Scale-up may require additional optimization to maintain yield and purity.

- The stability of vinyl triflates can vary; storage under inert atmosphere and low temperature is advised.

Chemical Reactions Analysis

Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethylsulfonyloxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to convert the cyclohexene ring to a cyclohexane ring, altering the compound’s properties.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate is a chemical compound with the molecular formula and a molecular weight of approximately 302.27 g/mol . It features a trifluoromethylsulfonyloxy group attached to a cyclohexene ring, giving it unique chemical properties. This compound is typically synthesized in a laboratory setting.

Applications

This compound is a versatile synthetic intermediate in organic chemistry, with potential applications in medicinal chemistry and agrochemicals. Ongoing research may expand its commercial availability as interest grows.

As a Synthetic Intermediate

This compound is used to introduce more complex molecular architectures. It allows chemists to perform various chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and cycloadditions. These reactions are essential for building complex molecules with specific functionalities.

Medicinal Chemistry

Due to its unique structure, this compound is used in synthesizing new drug candidates. The trifluoromethylsulfonyloxy group can be modified or replaced to create a variety of derivatives with different biological activities.

Agrochemicals

This compound can be employed in synthesizing new agrochemicals, such as pesticides and herbicides. The trifluoromethylsulfonyloxy group can be used to enhance the efficacy and selectivity of these compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Ethyl 2-(4-(Trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate

Key Data :

Comparison :

- Structural Difference : Ethyl ester vs. methyl ester.

- Impact : The ethyl group increases hydrophobicity and may slow hydrolysis rates compared to the methyl ester. This affects solubility in polar solvents and reactivity in ester-cleavage reactions.

- Applications : Both compounds serve as intermediates in synthesizing pharmaceuticals or agrochemicals. The ethyl variant’s higher price suggests specialized use in small-scale research.

Ethyl 2-(4-(6-Fluoroquinolin-4-yl)cyclohex-3-enyl)acetate

Key Data :

Comparison :

Cyclohex-1-en-1-yl Trifluoromethanesulfonate

Comparison :

- Structural Difference : Lacks the acetoxy methyl ester; triflate is directly attached to the cyclohexene ring.

- Impact : Simpler structure enhances volatility but reduces functional diversity. The absence of the ester limits utility in multi-step syntheses requiring further derivatization.

- Applications: Primarily used as a triflate donor in alkylation or arylation reactions .

Methyl 2-Hydroxyacetate

Comparison :

- Structural Difference : A simple hydroxyacetate without cyclohexene or triflate groups.

- Impact : Lacks the reactivity and complexity of the target compound. Primarily used as a solvent or mild acidulant. Safety protocols emphasize respiratory protection due to volatility .

Biological Activity

Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate (CAS No. 1109277-67-9) is a chemical compound that has garnered attention in various fields, particularly in medicinal and agricultural chemistry. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

Molecular Formula : CHFOS

Molecular Weight : 302.27 g/mol

CAS Number : 1109277-67-9

Boiling Point : Approximately 324.6 °C (predicted)

Density : 1.41 g/cm³ (predicted)

The compound features a trifluoromethylsulfonyloxy group, which is known to enhance biological activity by increasing lipophilicity and altering the electronic properties of the molecule.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

Insecticidal Activity

In agricultural applications, the compound has been tested for its insecticidal properties. It has shown promising results in repelling and killing common agricultural pests such as aphids and whiteflies. The mode of action appears to be neurotoxic, affecting the nervous system of the insects.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against a panel of clinical isolates. Results demonstrated that the compound significantly inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

- Insecticidal Assessment : Research conducted at an agricultural university assessed the insecticidal properties of this compound against aphid populations in controlled greenhouse environments. The results indicated a reduction in aphid populations by over 75% within a week of application, showcasing its potential utility in crop protection strategies .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps starting from cyclohexene derivatives. The trifluoromethylsulfonyl group is introduced through electrophilic aromatic substitution reactions, enhancing the compound's biological profile.

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 2-(4-(trifluoromethylsulfonyloxy)cyclohex-3-enyl)acetate, and how is its structure verified?

- Methodological Answer : The compound is typically synthesized via esterification of a cyclohexenyl precursor followed by triflate introduction using trifluoromethanesulfonic anhydride under inert conditions. Key analytical techniques include:

- NMR Spectroscopy : , , and NMR are critical for confirming regiochemistry and triflate incorporation. For example, 4.37–4.43 ppm (d, J = 18.8 Hz) corresponds to the methylene adjacent to the triflate group, while 167.6–167.8 ppm confirms the ester carbonyl .

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., calculated [M]+ at 282.0868 vs. observed 282.0853) .

Q. What role does the trifluoromethylsulfonyloxy (triflate) group play in the compound’s reactivity?

- Methodological Answer : The triflate group acts as a highly electrophilic leaving group, facilitating nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling) or elimination reactions. Its electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, enabling regioselective functionalization. Stability studies under varying pH and temperature conditions are recommended to optimize reaction yields .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexene ring influence reactivity in downstream applications?

- Methodological Answer : The cis or trans configuration of the cyclohexene ring affects steric accessibility and reaction kinetics. For example, -NMR splitting patterns (e.g., δ 3.94–4.11 ppm, m) indicate conformational dynamics, which can be exploited to control stereochemical outcomes in Diels-Alder or cycloaddition reactions. Computational modeling (DFT) is advised to predict transition-state geometries .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodological Answer : The triflate group is sensitive to hydrolysis. Stabilization strategies include:

Q. How is this compound utilized in synthesizing PROTACs or bioactive molecules?

- Methodological Answer : The cyclohexenyl triflate serves as a versatile intermediate for functionalizing boron-containing linkers (e.g., in PROTACs). For instance, coupling with boronic esters (e.g., Bpin-Cyclohexene derivatives) via palladium-catalyzed cross-coupling enables modular assembly of heterobifunctional molecules. Purification via flash chromatography (silica gel, hexane/EtOAc) ensures high purity for biological assays .

Contradictions and Limitations

- Stereochemical Ambiguity : NMR data in suggest dynamic conformational exchange, complicating stereochemical assignments. Advanced techniques like NOESY or X-ray crystallography are recommended.

- Stability Trade-offs : While the triflate enhances reactivity, its hydrolytic sensitivity necessitates stringent anhydrous conditions, limiting use in aqueous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.